3-[(2,4,5-Trichlorophenoxy)methyl]pyrrolidine hydrochloride
Overview
Description
3-[(2,4,5-Trichlorophenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H13Cl4NO. It is known for its unique structure, which includes a pyrrolidine ring attached to a trichlorophenoxy group.
Scientific Research Applications
3-[(2,4,5-Trichlorophenoxy)methyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a lead compound for drug discovery.
Preparation Methods
The synthesis of 3-[(2,4,5-Trichlorophenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 2,4,5-trichlorophenol with pyrrolidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-[(2,4,5-Trichlorophenoxy)methyl]pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Mechanism of Action
The mechanism of action of 3-[(2,4,5-Trichlorophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to interact with various enzymes and receptors, modulating their activity. The trichlorophenoxy group can also influence the compound’s binding affinity and specificity towards its targets. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
3-[(2,4,5-Trichlorophenoxy)methyl]pyrrolidine hydrochloride can be compared with other similar compounds, such as:
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride: This compound has a similar pyrrolidine structure but with different substituents, leading to variations in its chemical and biological properties.
3-(2,4,5-Trichlorophenoxymethyl)pyrrolidine hydrochloride: This is a closely related compound with slight structural differences that can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the trichlorophenoxy group, which imparts distinct chemical and biological properties that are valuable for various research and industrial applications.
Properties
IUPAC Name |
3-[(2,4,5-trichlorophenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3NO.ClH/c12-8-3-10(14)11(4-9(8)13)16-6-7-1-2-15-5-7;/h3-4,7,15H,1-2,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWJYHMYMCNYSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC(=C(C=C2Cl)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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